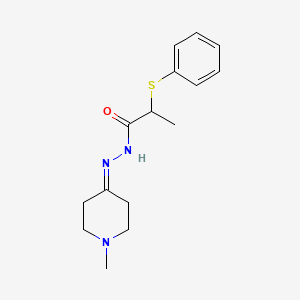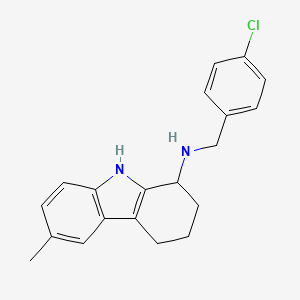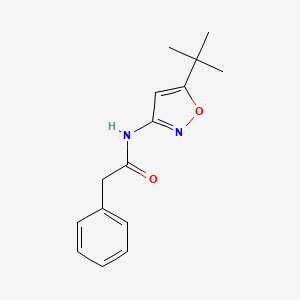
N'-(1-methyl-4-piperidinylidene)-2-(phenylthio)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1-methyl-4-piperidinylidene)-2-(phenylthio)propanohydrazide, commonly known as MPPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPH belongs to the class of hydrazides and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MPPH is not fully understood. However, it has been suggested that MPPH exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
MPPH has been shown to possess anti-inflammatory and analgesic properties. It has been demonstrated to reduce the production of inflammatory mediators such as prostaglandins and cytokines. MPPH has also been shown to reduce pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPH has several advantages for lab experiments. It is readily available and relatively easy to synthesize. MPPH is also stable under normal laboratory conditions. However, MPPH has some limitations for lab experiments. It is toxic at high concentrations and can cause cell death. Therefore, caution must be exercised when working with MPPH.
Direcciones Futuras
There are several future directions for the study of MPPH. One potential area of research is the development of MPPH-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Another potential area of research is the study of MPPH's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of MPPH and its potential side effects.
Métodos De Síntesis
The synthesis of MPPH involves the condensation of 1-methyl-4-piperidinone with 2-(phenylthio)propanohydrazide in the presence of acetic acid. The reaction yields MPPH as a yellow solid with a melting point of 184-186°C.
Aplicaciones Científicas De Investigación
MPPH has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. MPPH has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-12(20-14-6-4-3-5-7-14)15(19)17-16-13-8-10-18(2)11-9-13/h3-7,12H,8-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLDJLWPZXCMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C1CCN(CC1)C)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5055358.png)
![methyl [(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5055366.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5055375.png)
![N-allyl-N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5055377.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-furoyl)-3-piperidinol](/img/structure/B5055383.png)
![3-{1-[3-(cyclopentyloxy)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5055392.png)

![4,6-dimethoxy-2-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5055398.png)
![2-(3-bromophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5055399.png)
![N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5055404.png)
![N-allyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylpropanamide](/img/structure/B5055413.png)

